

Spectral Data Analysis of Acetylseneciphylline N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **acetylseneciphylline N-oxide**

Cat. No.: **B10817754**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine alkaloid, a class of compounds known for their presence in various plant species and their potential biological activities. The structural elucidation and characterization of such molecules are fundamental for research and development in fields ranging from natural product chemistry to toxicology and drug discovery. This technical guide provides an overview of the spectral data for **acetylseneciphylline N-oxide** and its closely related analogues, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of public spectral data for **acetylseneciphylline N-oxide**, this document leverages data from its parent compounds, seneciphylline and seneciphylline N-oxide, to provide a representative understanding.

Molecular Structure and Properties

- **Acetylseneciphylline N-oxide:**

- CAS Number: 123844-00-8[1]
- Molecular Formula: C₂₀H₂₅NO₇[1]

- **Seneciphylline N-oxide:**

- CAS Number: 38710-26-8[\[2\]](#)
- Molecular Formula: C₁₈H₂₃NO₆[\[2\]](#)[\[3\]](#)
- Molecular Weight: 349.4 g/mol [\[2\]](#)[\[3\]](#)
- Seneciphylline:
 - CAS Number: 480-81-9
 - Molecular Formula: C₁₈H₂₃NO₅
 - Molecular Weight: 333.3789 g/mol [\[4\]](#)

Spectral Data Summary

While specific, publicly accessible spectral data for **acetylseneciphylline N-oxide** is scarce, data for the closely related seneciphylline and seneciphylline N-oxide provide valuable insights. Commercial suppliers of **acetylseneciphylline N-oxide** indicate the availability of Certificate of Analysis (COA), HPLC, MS, and NMR data upon request[\[1\]](#).

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of alkaloids.

Seneciphylline:

Technique	Precursor Ion (m/z)	Key Fragments (m/z)	Instrument	Source
GC-MS (EI)	-	Spectrum available	-	NIST WebBook[4]
LC-MS/MS	[M+H] ⁺ 334.1648993	334.16623, 120.08173, 138.09258, 94.06686, 306.17249	Waters Xevo G2 Q-ToF	PubChem[5]

Seneciphylline N-oxide:

A Certificate of Analysis for seneciphylline N-oxide confirms that the mass spectrum conforms to the expected structure, though the data is not publicly detailed[2]. The expected molecular ion $[M+H]^+$ would be approximately m/z 350.16.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is instrumental in identifying functional groups within a molecule. For pyrrolizidine alkaloid N-oxides, a characteristic vibrational band for the N-O group is typically observed.

Compound Family	Characteristic Absorption	Wavenumber (cm ⁻¹)
Alkaloid N-oxides	N-O group vibration	928 - 971

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for **acetylseneciphylline N-oxide** is not publicly available, a Certificate of Analysis for seneciphylline N-oxide states that the ¹H-NMR data conforms to the structure[2].

Experimental Protocols

The following are generalized protocols for obtaining spectral data for pyrrolizidine alkaloids and their N-oxides.

Sample Preparation

- Isolation: The alkaloid is first isolated and purified from the plant matrix or synthesized product, typically using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
- Solvent Selection: For NMR analysis, a deuterated solvent (e.g., CDCl_3 , MeOD , DMSO-d_6) that dissolves the analyte is chosen. For MS, a solvent compatible with the ionization technique (e.g., methanol, acetonitrile for ESI) is used. For IR, the sample can be analyzed as a thin film, in a KBr pellet, or as a solution.

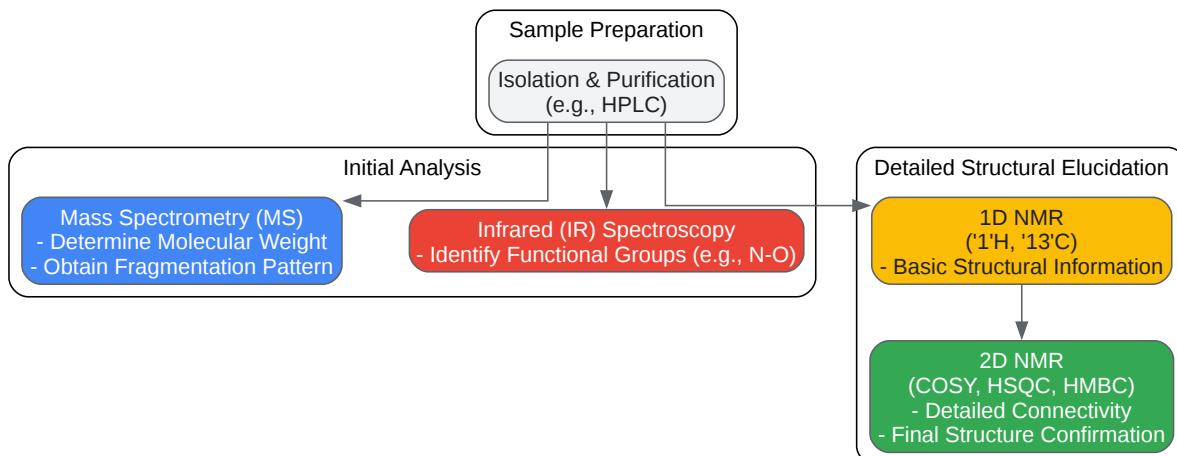
Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation: An aliquot of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any remaining impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium acetate, is commonly employed.
- Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this class of compounds, typically in positive ion mode.
- Mass Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion.
- Fragmentation Analysis (MS/MS): The parent ion of interest is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a characteristic fragmentation pattern, which aids in structural elucidation.

Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the purified sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a concentrated solution can be

cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained from a solution in a suitable IR-transparent solvent.


- Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum is collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-5 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent in an NMR tube.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer.
 - ^1H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, coupling constants, and integration of all hydrogen atoms.
 - ^{13}C NMR: A carbon NMR experiment (e.g., proton-decoupled) is run to identify all unique carbon environments.
 - 2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the complex structure of these alkaloids.

Logical Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the spectral characterization of a novel or isolated pyrrolizidine alkaloid N-oxide.

[Click to download full resolution via product page](#)

Spectral Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetylseneciphylline N-oxide | CAS:123844-00-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. seneciphylline N-oxide | C18H23NO6 | CID 13258912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Seneciphylline [webbook.nist.gov]

- 5. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of AcetylSeneciphylline N-oxide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10817754#spectral-data-for-acetylSeneciphylline-n-oxide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com